

Application Notes and Protocols for (E)-2-Octenal in Food Research

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B3028649

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Introduction and Application Scope

(E)-**2-Octenal** is a medium-chain aldehyde recognized for its potent and distinct flavor profile. [1] As a volatile organic compound, it is a significant contributor to the aroma and taste of numerous natural products, including olive oil, truffles, and various fruits.[1][2] Its characteristic flavor is described as fatty, green, waxy, and reminiscent of fresh cucumber, with secondary notes that can be perceived as citrusy or spicy.[1][3]

These application notes provide a comprehensive guide for the utilization of (E)-**2-Octenal** as a flavoring agent in food research and development. The information covers its physicochemical properties, sensory characteristics, regulatory status, and detailed protocols for its quantification and sensory evaluation. While widely used in the food industry, it is also identified as a uremic toxin, a fact that may be of interest to drug development professionals studying metabolic pathways and toxicology.[1]

Regulatory and Safety Summary

(E)-**2-Octenal** is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 3215.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **2-Octenal** and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent." [4]

From a safety perspective, it is classified as an irritant, particularly to the skin and eyes.^[5] Researchers should handle the pure compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation: Physicochemical and Sensory Properties

Quantitative data for (E)-**2-Octenal** is summarized below to provide a clear reference for experimental design.

Table 1: Physicochemical Properties of (E)-**2-Octenal**

Property	Value	Reference
Chemical Formula	C ₈ H ₁₄ O	--INVALID-LINK--
Molecular Weight	126.20 g/mol	--INVALID-LINK--
Appearance	Colorless to pale yellow liquid	--INVALID-LINK--
Specific Gravity	0.835 - 0.845 @ 25°C	[3] [6]
Refractive Index	1.449 - 1.455 @ 20°C	[3] [6]
Boiling Point	84 - 86°C @ 19 mmHg	--INVALID-LINK--
Flash Point	68.33°C (155°F)	[3] [6]
Solubility	Soluble in alcohol and fixed oils	--INVALID-LINK--

Table 2: Sensory Profile and Reported Flavor Descriptors

Attribute	Descriptors	Reference
Odor	Green, fatty, cucumber, herbal, waxy, pungent, spicy, leafy	[3][6]
Taste	Sweet, green, citrus peel, spicy, cucumber, oily, fatty, brothy	[3]
Flavor Profile	Dandelion, Fat, Fruit, Grass, Green, Spice	[4]

Note: Precise odor and taste threshold values are not consistently published in public literature and can vary significantly based on the medium (air, water, oil) and the methodology used for determination.[7]

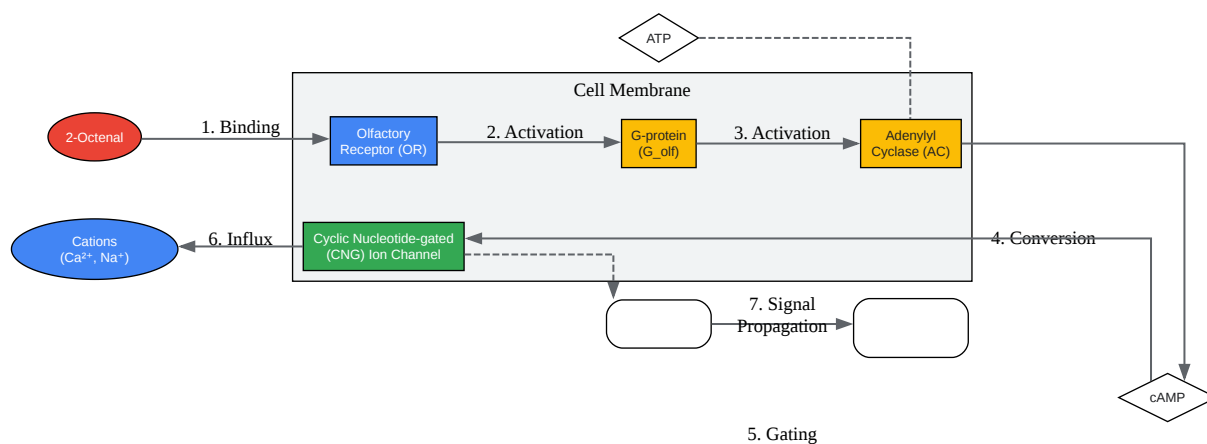
Table 3: Average and Maximum Usage Levels in Food Categories (FEMA GRAS)

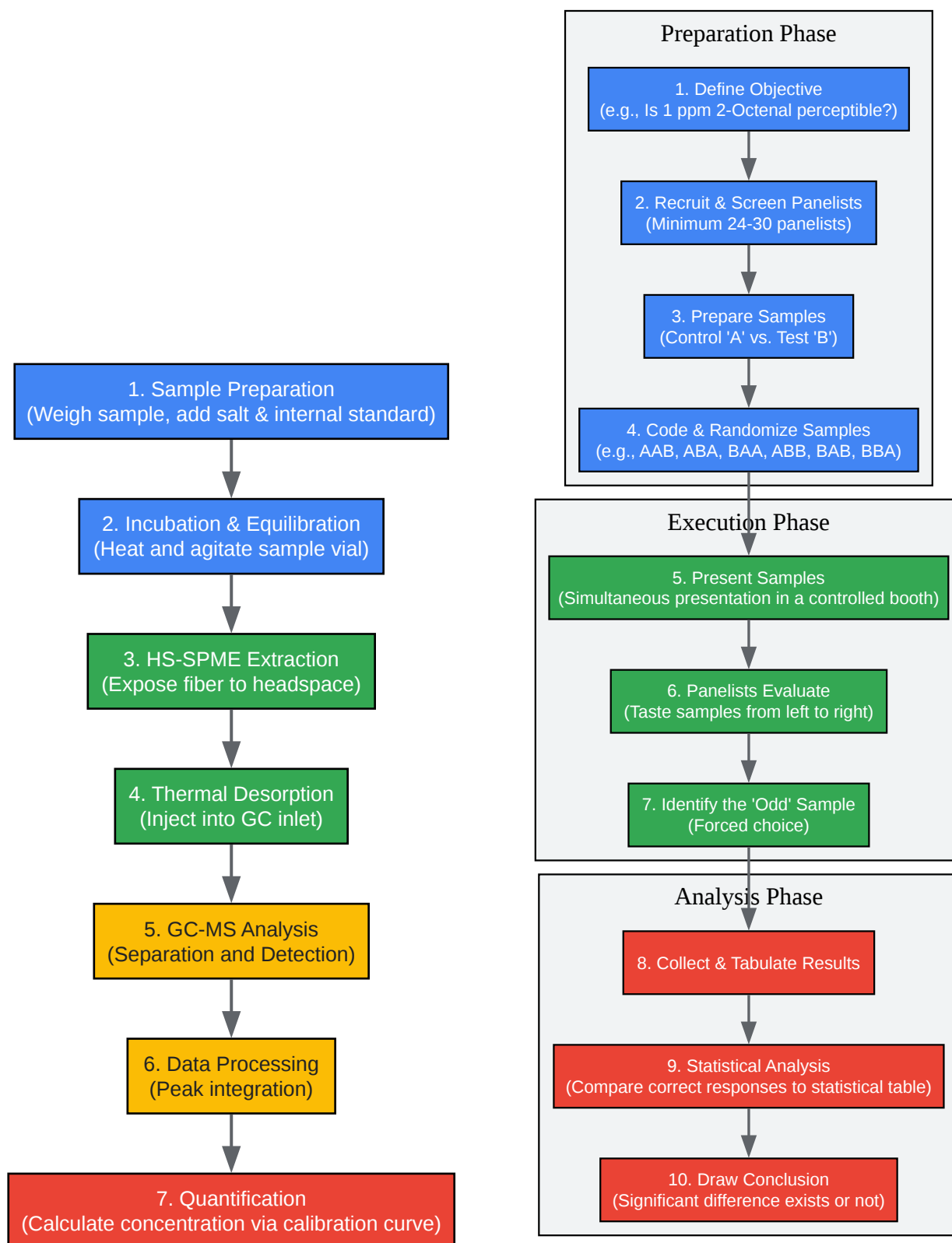
Food Category	Average Usage (mg/kg or ppm)	Maximum Usage (mg/kg or ppm)
Non-alcoholic Beverages	2.0	4.43
Alcoholic Beverages	1.0	2.0
Dairy Products	5.7	12.0
Edible Ices	0.9	2.98
Bakery Wares	8.0	19.07
Confectionery	5.5	14.46
Meat Products	0.9	2.98
Soups, Sauces, Salads	2.0	5.0
Ready-to-eat Savouries	2.5	4.5

Source: Data compiled from FEMA GRAS assessments as reported by flavor industry resources.[5][6]

Olfactory Signaling Pathway

The perception of aldehydes like **2-Octenal** begins with the binding of the odorant molecule to an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons in the nasal epithelium.^[8] This binding event initiates a downstream signaling cascade, leading to the generation of an electrical signal that is sent to the brain. The general mechanism is depicted below.





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